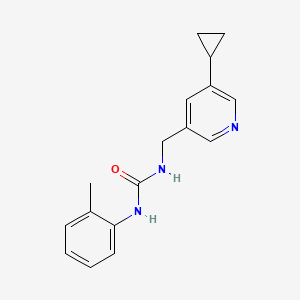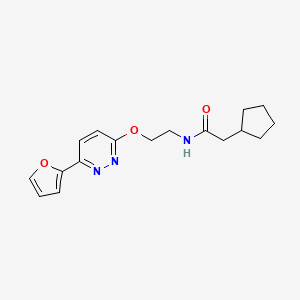
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopentyl group, a furan ring, and a pyridazine moiety, which contribute to its distinctive chemical properties.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound’s potential biological activity has been investigated, particularly its interactions with biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Due to its structural features, the compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research in this area aims to identify its therapeutic potential and optimize its efficacy.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.
準備方法
The synthesis of 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation of the compound may also involve the use of boron reagents, which are essential for the transmetalation step in the Suzuki–Miyaura coupling .
化学反応の分析
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the pyridazine ring may yield dihydropyridazine derivatives.
作用機序
The mechanism by which 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound’s furan and pyridazine moieties may play a crucial role in its binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can be compared with other similar compounds, such as:
特性
IUPAC Name |
2-cyclopentyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(12-13-4-1-2-5-13)18-9-11-23-17-8-7-14(19-20-17)15-6-3-10-22-15/h3,6-8,10,13H,1-2,4-5,9,11-12H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAPWKRMRLANHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)
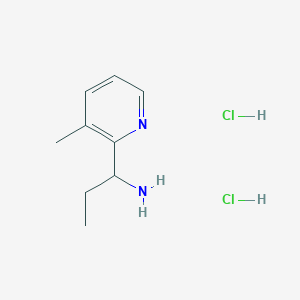
![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)
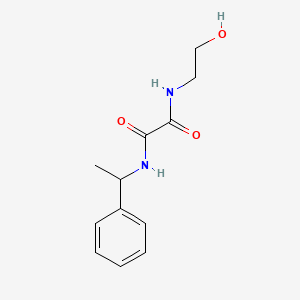
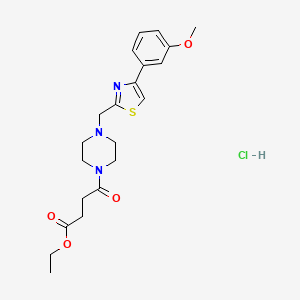
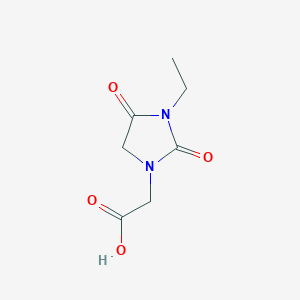
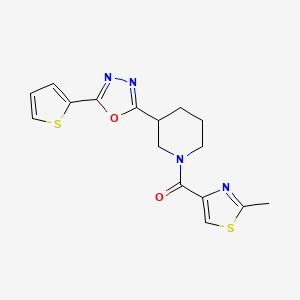
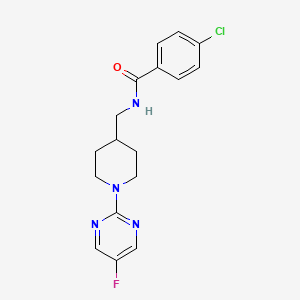
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)
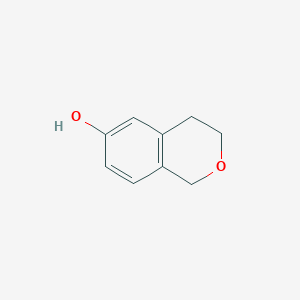
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2383670.png)
